(2S)-N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide
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Overview
Description
(2S)-N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which contributes to its specific biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chiral building blocks, which include (1S,2R)-2-hydroxy-1,2-diphenylethanol and 2-pyrrolidinecarboxylic acid.
Purification: The product is then purified using chromatographic techniques to obtain the desired enantiomerically pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for higher yields and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance the efficiency and safety of the synthesis process.
Automated Purification: Implementing automated chromatographic systems for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: Thionyl chloride (SOCl2), anhydrous conditions, room temperature.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of the corresponding chloride derivative.
Scientific Research Applications
(2S)-N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways due to its chiral nature.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of chiral catalysts and ligands for asymmetric synthesis.
Mechanism of Action
The mechanism of action of (2S)-N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and pain perception.
Comparison with Similar Compounds
Similar Compounds
- **(2S)-N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide
- **(2S)-N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide
- **(2R)-N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide
Uniqueness
Stereochemistry: The specific stereochemistry of this compound contributes to its unique biological activity and chemical properties.
Biological Activity: Compared to its diastereomers and enantiomers, this compound may exhibit distinct biological effects due to its specific three-dimensional arrangement.
Properties
IUPAC Name |
(2S)-N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-18(15-10-5-2-6-11-15)17(14-8-3-1-4-9-14)21-19(23)16-12-7-13-20-16/h1-6,8-11,16-18,20,22H,7,12-13H2,(H,21,23)/t16-,17-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOUIFUIIPEWLM-OKZBNKHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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